molecular formula C14H18IN B2965057 4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide CAS No. 84216-35-3

4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide

Cat. No.: B2965057
CAS No.: 84216-35-3
M. Wt: 327.209
InChI Key: AGUIORUVZBBGFI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4a,9-Dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide is a carbazole-derived quaternary ammonium salt characterized by a partially saturated carbazole core with methyl substitutions at positions 4a and 7. This compound is primarily utilized in early-stage pharmacological research, particularly in studies exploring apoptosis-inducing agents in cancer cells . Its synthesis typically involves alkylation reactions with methyl iodide under optimized solvent conditions, such as acetonitrile, to achieve high yields .

Properties

IUPAC Name

4a,9-dimethyl-1,2,3,4-tetrahydrocarbazol-9-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N.HI/c1-14-10-6-5-9-13(14)15(2)12-8-4-3-7-11(12)14;/h3-4,7-8H,5-6,9-10H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUIORUVZBBGFI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1=[N+](C3=CC=CC=C23)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate carbazole derivative.

    Alkylation: The carbazole derivative undergoes alkylation to introduce the dimethyl groups at the 4a and 9 positions.

    Hydrogenation: The compound is then subjected to hydrogenation to reduce the double bonds in the carbazole ring, resulting in the tetrahydro form.

    Iodination: Finally, the iodide ion is introduced to form the iodide salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the carbazole ring.

    Reduction: It can also be reduced further, although this is less common due to its already reduced state.

    Substitution: The iodide ion can be substituted with other nucleophiles in a substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the carbazole ring, while substitution reactions will result in the replacement of the iodide ion with the nucleophile.

Scientific Research Applications

4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex carbazole derivatives.

    Biology: The compound can be used in studies involving the interaction of carbazole derivatives with biological molecules.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting its structure and function. It may also interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 2: Anticancer Activity Comparison

Compound Cell Line Tested Apoptosis Induction (Early + Late Stage) Mechanism Reference
4a,9-Dimethyl-carbazolium iodide MDA-MB-231 10.9% (early) + slight late-stage Intrinsic apoptotic pathway
Rotundic acid derivatives (4a–f) HepG2, MCF-7 15–30% (total apoptosis) Caspase-3/9 activation
Cis-khellactone derivatives (12a–g, 13a–g) A549, HeLa 20–50% (total apoptosis) Mitochondrial membrane disruption

Key Findings:

  • Potency: The target compound exhibits moderate apoptosis induction (10.9% early-stage), significantly lower than cis-khellactone derivatives (20–50%) but comparable to early-stage rotundic acid analogs .
  • Dose Dependency: Apoptosis in MDA-MB-231 cells increases with higher concentrations of 4a,9-dimethyl-carbazolium iodide, suggesting a dose-responsive mechanism .
Physicochemical and Application Differences
  • Solubility: The iodide counterion enhances aqueous solubility compared to neutral carbazole derivatives (e.g., hexahydrocarbazoles), facilitating in vitro biological testing .
  • Applications: While the target compound is explored for oncology, structurally related benzomorphans (e.g., NIH 10556) are evaluated for opioid receptor interactions, highlighting divergent therapeutic targets .

Biological Activity

4a,9-Dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide (CAS Number: 84216-35-3) is a compound belonging to the class of carbazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This article focuses on the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C₁₄H₁₈IN
Molecular Weight 327.204 g/mol
IUPAC Name This compound
CAS Number 84216-35-3

Structure

The structure of this compound features a tetrahydrocarbazole framework with two methyl groups at the 4a and 9 positions. This unique substitution pattern is believed to influence its biological activity significantly.

Antimicrobial Properties

Research has indicated that carbazole derivatives exhibit notable antimicrobial activity. A study by Kaur et al. (2023) demonstrated that various carbazole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. While specific data on the antimicrobial activity of this compound is limited, its structural similarity to other active carbazoles suggests potential efficacy in this area .

Anticancer Activity

Carbazole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation. For instance, a recent study highlighted that certain carbazole derivatives could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis . Although direct studies on this compound are scarce, its structural characteristics indicate it may possess similar anticancer properties.

Neuroprotective Effects

Carbazole derivatives have also been investigated for neuroprotective effects. A study by Zhang et al. (2022) reported that specific carbazole compounds could protect neuronal cells from oxidative stress-induced damage . Given the structural attributes of this compound, it is plausible that it may exhibit neuroprotective properties as well.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: Compounds like this can inhibit various enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation: Interaction with specific receptors may alter signaling pathways related to cell proliferation and apoptosis.
  • Oxidative Stress Reduction: By scavenging free radicals or enhancing antioxidant defenses in cells.

Study on Anticancer Activity

A case study published in the Journal of Medicinal Chemistry examined a series of carbazole derivatives and their effects on cancer cell lines. The study found that modifications at the 9-position significantly enhanced anticancer activity compared to unsubstituted analogs . While not specifically focused on this compound, these findings suggest that similar modifications could yield promising results.

Neuroprotective Research

Another relevant study explored the neuroprotective potential of various carbazole derivatives against neurodegenerative diseases. Results indicated that certain substitutions improved neuroprotection by reducing oxidative stress markers in neuronal cultures . This supports further investigation into this compound for potential therapeutic applications in neuroprotection.

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Employ SHELXL for refinement to resolve positional disorder in the tetrahydrocarbazole ring, particularly around the 4a-methyl group . ORTEP-III is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks .
  • NMR spectroscopy : 1H NMR (500 MHz, DMSO-d6) reveals characteristic downfield shifts for the carbazolium proton (δ 8.5–9.0 ppm) and methyl groups (δ 1.2–1.5 ppm). 13C NMR confirms quaternization via a deshielded N-methyl signal (δ 45–50 ppm) .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., m/z calc. 314.12 [M-I]+) .

How can researchers resolve contradictions between crystallographic data and spectroscopic results during structural characterization?

Advanced Research Focus
Discrepancies often arise from polymorphism or dynamic effects in solution vs. solid state:

  • Validation strategies : Cross-check NMR coupling constants with X-ray torsion angles to confirm conformational stability .
  • Twinned crystals : Use SHELXD for structure solution and SHELXL’s TWIN command to model twinning, ensuring accurate refinement .
  • Dynamic NMR : Variable-temperature studies can identify fluxional behavior in solution, explaining deviations from crystallographic data .

What mechanistic role does this carbazolium salt play in synthesizing carbazole alkaloids, and how do substituents influence reactivity?

Advanced Research Focus
The compound serves as a key intermediate in alkaloid synthesis due to its strained tetrahydrocarbazole core:

  • Cyclization : The iodide counterion facilitates SN2 displacement during ring-opening reactions, enabling access to tricyclic frameworks .
  • Substituent effects : The 9-methyl group enhances steric hindrance, directing electrophilic attack to the 4a position. Computational studies (DFT) predict regioselectivity in cross-coupling reactions .
  • Catalytic applications : Its Lewis acidity stabilizes transition states in asymmetric hydrogenation, though competing iodide coordination must be mitigated .

What are common impurities in synthesized batches, and how can they be quantified and controlled?

Q. Basic Research Focus

  • Major impurities : Unreacted 4a-methylcarbazole (detected via HPLC retention time ~12.5 min) and residual methyl iodide (GC-MS headspace analysis) .
  • Quantification : Use calibration curves with authentic standards for HPLC-UV (λ = 254 nm) or ICP-MS for iodide content .
  • Mitigation : Purify via recrystallization from ethanol/water (3:1 v/v) to remove hydrophilic byproducts .

How can computational modeling enhance the prediction of this compound’s reactivity in novel reactions?

Q. Advanced Research Focus

  • DFT calculations : Optimize transition states for SN2 quaternization or Diels-Alder reactions using Gaussian09 with B3LYP/6-31G(d). Compare with experimental kinetics to validate models .
  • Molecular docking : Simulate interactions with biological targets (e.g., topoisomerase II) to guide pharmacological studies, though solvent effects (e.g., iodide solvation) must be accounted for .
  • Crystal structure prediction : Use Mercury CSD to assess packing efficiency and predict polymorph stability, reducing trial-and-error in crystallization screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.